2,6-Dimethyl-1,7-octadien-3,6-diol is a metabolite found in or produced by Saccharomyces cerevisiae.
2,6-Dimethylocta-1,7-diene-3,6-diol
CAS No.: 51276-33-6
Cat. No.: VC19624896
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51276-33-6 |
|---|---|
| Molecular Formula | C10H18O2 |
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | 2,6-dimethylocta-1,7-diene-3,6-diol |
| Standard InChI | InChI=1S/C10H18O2/c1-5-10(4,12)7-6-9(11)8(2)3/h5,9,11-12H,1-2,6-7H2,3-4H3 |
| Standard InChI Key | HZHJGFRDKJPQPV-UHFFFAOYSA-N |
| Canonical SMILES | CC(=C)C(CCC(C)(C=C)O)O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
2,6-Dimethylocta-1,7-diene-3,6-diol is systematically named according to IUPAC guidelines as 2,6-dimethylocta-1,7-diene-3,6-diol . Its molecular formula, , reflects a decenol structure featuring two hydroxyl groups at positions 3 and 6, alongside methyl substituents at positions 2 and 6 . The compound’s SMILES notation, , and InChIKey, , provide unambiguous representations of its structure .
Spectral and Chromatographic Data
Gas chromatography (GC) analyses using non-polar columns (e.g., DB-5MS) report retention indices (RI) of 1270–1277 under hydrogen carrier gas conditions . These values facilitate compound identification in complex mixtures, as demonstrated in studies analyzing plant essential oils .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 170.25 g/mol | |
| CAS Registry Number | 51276-33-6 | |
| Retention Index (DB-5MS) | 1270–1277 |
Physical and Chemical Properties
Physicochemical Profile
As a tertiary alcohol, 2,6-dimethylocta-1,7-diene-3,6-diol exhibits moderate polarity due to its hydroxyl groups, suggesting solubility in polar organic solvents like ethanol or acetone . Its liquid state at room temperature is inferred from its molecular weight and structural analogs, though experimental data on melting or boiling points remain unpublished .
Reactivity and Stability
The compound’s conjugated diene system and hydroxyl groups render it susceptible to oxidation and electrophilic addition reactions . In biological systems, enzymatic modifications may occur at the allylic positions, though specific metabolic pathways have yet to be elucidated .
Biological Occurrence and Significance
Natural Sources
2,6-Dimethylocta-1,7-diene-3,6-diol has been identified in:
Its presence in these organisms suggests roles in secondary metabolism, potentially contributing to flavor or aroma profiles .
Analytical Methods and Detection
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analyses employing DB-5MS columns (30 m × 0.25 mm × 0.25 μm) under hydrogen carrier gas have successfully resolved this compound from complex matrices . Temperature programming from 40°C to 250°C at 2°C/min optimizes separation, with detection facilitated by electron ionization (EI) mass spectra .
Challenges in Quantification
Current limitations stem from the lack of commercial standards and validated extraction protocols. Solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) paired with derivatization (e.g., silylation) may enhance sensitivity .
Industrial and Research Applications
Flavor and Fragrance Industry
The compound’s structural similarity to monoterpenoids suggests potential as a fragrance precursor, though direct evidence of its use in commercial products is absent . Its detection in plant essential oils implies roles in aroma biosynthesis, meriting exploration in synthetic biology platforms .
Biochemical Research
As a microbial metabolite, 2,6-dimethylocta-1,7-diene-3,6-diol serves as a model compound for studying yeast oxidative stress responses . Saccharomyces cerevisiae cultures under nutrient-limited conditions exhibit upregulated production, hinting at roles in cellular detoxification .
Research Gaps and Future Directions
Despite its identification in multiple biological systems, critical knowledge gaps persist:
-
Biosynthetic Pathways: Enzymatic routes and regulatory mechanisms remain uncharacterized .
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Pharmacokinetics: Absorption, distribution, and excretion profiles in mammals are unknown .
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Industrial Utilization: Potential as a surfactant or emulsifier warrants formulation studies .
Table 2: Priority Research Areas
| Research Focus | Methodology | Expected Outcome |
|---|---|---|
| Biosynthesis | Isotopic labeling + CRISPR-Cas9 | Elucidate enzymatic pathways |
| Pharmacokinetics | Radiolabeled tracer studies | Determine bioavailability |
| Industrial application | Emulsion stability assays | Assess surfactant efficacy |
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